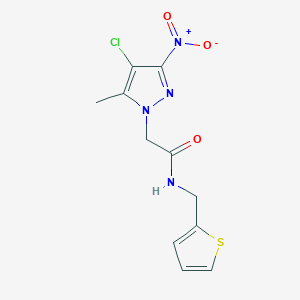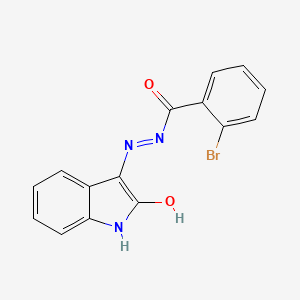![molecular formula C20H22N2O4 B5665576 3-[[(2-methoxy-6,7-dihydro-5H-cyclopenta[b]pyridin-3-yl)carbonyl](methyl)amino]-3-phenylpropanoic acid](/img/structure/B5665576.png)
3-[[(2-methoxy-6,7-dihydro-5H-cyclopenta[b]pyridin-3-yl)carbonyl](methyl)amino]-3-phenylpropanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Complex organic compounds like the one often involve intricate synthesis methods and have multifaceted chemical and physical properties. These compounds are usually part of a broader class of organic molecules used in various chemical studies and applications, excluding their use in pharmacology or as active pharmaceutical ingredients to adhere to the provided guidelines.
Synthesis Analysis
The synthesis of complex organic compounds often involves multi-step reactions, starting from simpler molecules. For example, the synthesis of 6,7-dihydro-2-methoxy-4-(substituted)-5H-benzo[6,7]cyclohepta[1,2-b]pyridine-3-carbonitrile involves direct methods and is refined by full matrix least squares with anisotropic thermal parameters for non-hydrogen atoms, indicating the complexity and precision required in synthesizing similar compounds (Moustafa & Girgis, 2007).
Molecular Structure Analysis
The molecular structure of these compounds is typically determined using X-ray crystallography, which provides detailed information about the arrangement of atoms within a molecule. The structural analysis can reveal the shape, dimensions, and sometimes the isomeric forms of the molecule, essential for understanding its chemical behavior and properties. For instance, compounds with cyclohepta rings taking a boat shape have been studied, showing the importance of molecular configuration in determining the compound's characteristics (Moustafa & Girgis, 2007).
Chemical Reactions and Properties
Chemical reactions involving complex organic molecules can include various processes like ring opening, closure reactions, and the formation of new bonds. For example, the synthesis of novel compounds through ring opening followed by ring closure reactions has been documented, illustrating the diverse chemical behavior of these molecules (Halim & Ibrahim, 2022).
Physical Properties Analysis
The physical properties of complex organic molecules, such as solubility, melting point, and crystalline structure, can be significantly influenced by their molecular structure. X-ray crystallography and spectroscopic methods are often employed to analyze these properties, providing insights into the compound's stability, phase behavior, and interactions with other substances.
Chemical Properties Analysis
The chemical properties, including reactivity, chemical stability, and the potential for various chemical reactions, are crucial for understanding the applications and behavior of complex organic molecules. Studies have explored these aspects through experimental and theoretical methods, including quantum chemical calculations and spectroscopic analysis to predict reactivity and stability (Halim & Ibrahim, 2022).
Propiedades
IUPAC Name |
3-[(2-methoxy-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonyl)-methylamino]-3-phenylpropanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O4/c1-22(17(12-18(23)24)13-7-4-3-5-8-13)20(25)15-11-14-9-6-10-16(14)21-19(15)26-2/h3-5,7-8,11,17H,6,9-10,12H2,1-2H3,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVVCPYIEXWOFQV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C(CC(=O)O)C1=CC=CC=C1)C(=O)C2=C(N=C3CCCC3=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-{[(2S)-5-oxo-2-pyrrolidinyl]methyl}-N-(2-pyridinylmethyl)-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide](/img/structure/B5665517.png)
![8-[3-(1,3-benzodioxol-5-yl)propanoyl]-1-methyl-2-oxo-1,8-diazaspiro[4.5]decane-4-carboxylic acid](/img/structure/B5665519.png)
![2-acetyl-8-(2-pyrimidinylmethyl)-2,8-diazaspiro[4.5]decane-3-carboxylic acid](/img/structure/B5665534.png)
![ethyl 2-{[(3-ethylphenoxy)acetyl]amino}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B5665535.png)
![3-methyl-2-phenyl-4,5,6,7-tetrahydro-8H-cyclopenta[d]pyrazolo[1,5-a]pyrimidin-8-one](/img/structure/B5665538.png)
![5-({[3-(1,3,5-trimethyl-1H-pyrazol-4-yl)propanoyl]amino}methyl)-2-thiophenecarboxylic acid](/img/structure/B5665546.png)
![3-methyl-N-[(3-methyl-5,6,7,8-tetrahydro-2,7-naphthyridin-4-yl)methyl]-1-propyl-1H-pyrazole-4-carboxamide dihydrochloride](/img/structure/B5665552.png)
![1-[(4-bromo-3,5-dimethylphenoxy)acetyl]-4-methylpiperazine](/img/structure/B5665560.png)

![[3-allyl-1-(4-morpholinylsulfonyl)-3-piperidinyl]methanol](/img/structure/B5665568.png)
![3-(4-{[(3S*,4R*)-3-(dimethylamino)-4-isopropylpyrrolidin-1-yl]methyl}phenyl)prop-2-yn-1-ol](/img/structure/B5665573.png)
![{3-(3-methyl-2-buten-1-yl)-1-[2-(methylsulfonyl)ethyl]-3-piperidinyl}methanol](/img/structure/B5665580.png)
![N~2~-(2-methoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5665599.png)